Foscolic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Prebiotic Characteristics and Intestinal Health

Foscolic acid, as a component of fructooligosaccharides (FOS), has been studied for its prebiotic characteristics and potential benefits in intestinal health. Research shows that FOS can increase the growth of lactic acid bacteria, enhancing the production of butyrate and lactate, which may benefit intestinal inflammation. For instance, FOS was found to reduce intestinal inflammatory activity in rats with colitis, mainly by increasing lactic acid bacteria counts in the intestine (Cherbut et al., 2003). Similar benefits were observed in a study involving C57BL/6J mice with T lymphocyte-dependent colitis, suggesting the potential use of FOS in managing inflammatory bowel disease (Capitán-Cañadas et al., 2016).

Skin Protection and Anti-Tumor Properties

Glycolic acid, an alpha-hydroxy acid closely related to foscolic acid, has been identified for its protective roles against skin damage. A study demonstrated that glycolic acid can inhibit UVB-induced c-fos expression, AP-1 activation, and the p53-p21 response in human keratinocyte cell lines, suggesting a potential role in preventing UV-induced skin tumorigenesis (Ahn et al., 2002).

Agricultural Applications

In agriculture, humic acid, which shares a similar acidic group with foscolic acid, has been researched for its effects on plant growth and yield. Studies have shown that foliar application of humic acid can improve the growth, yield, and fruit quality of crops like durum wheat and strawberries [(Delfine et al., 2005; Eshghi & Garazhian, 2015)](https://consensus.app/papers/effect-application-acids-growth-yield-durum-wheat-delfine/30b2f9e7976c57eba3c557cab9d0055c/?utm_source=chatgpt)(Eshghi & Garazhian, 2015).

Nutraceutical Quality Enhancement in Agriculture

Salicylic acid, another compound with an acidic moiety similar to foscolic acid, has been used as a biostimulant in agriculture. It has been shown to improve the nutraceutical quality and yield of tomato fruits, suggesting a potential application in enhancing the nutritional value of crops (Sariñana-Aldaco et al., 2020).

Biochemical and Genetic Research

Foscolic acid and related compounds have been the focus of biochemical and genetic research. For example, the study of mycolic acid biosynthesis in Mycobacterium tuberculosis, involving foscolic acid-related compounds, has been pivotal in understanding the physiology of mycobacteria and identifying new drug targets (Bhatt et al., 2007).

Environmental and Soil Science

In environmental and soil science, the study of humic substances, which are structurally related to foscolic acid, has provided insights into the transport and bioavailability of pollutants, nutrient cycling, and the quality assessment of composts and organic waste for land application (Olk et al., 2019).

Wirkmechanismus

While the exact mechanism of action for Foscolic acid is not specified, it’s worth noting that related compounds like Folic acid (Vitamin B9) play a pivotal role in DNA synthesis, repair, and methylation . Folic acid is required for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Eigenschaften

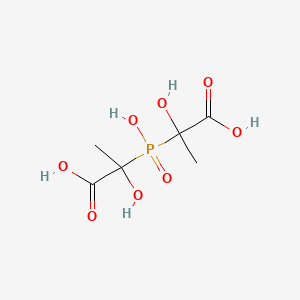

IUPAC Name |

2-[(1-carboxy-1-hydroxyethyl)-hydroxyphosphoryl]-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O8P/c1-5(11,3(7)8)15(13,14)6(2,12)4(9)10/h11-12H,1-2H3,(H,7,8)(H,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMHUYBJIYNRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(O)P(=O)(C(C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862921 | |

| Record name | 2,2'-(Hydroxyphosphoryl)bis(2-hydroxypropanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Foscolic acid | |

CAS RN |

2398-95-0 | |

| Record name | Foscolic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOSCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZJ4QTB7YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

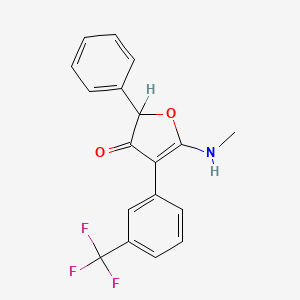

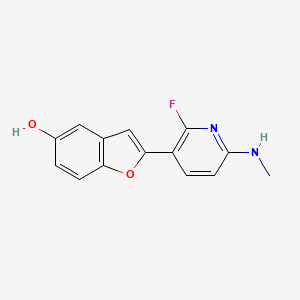

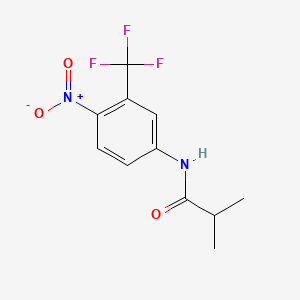

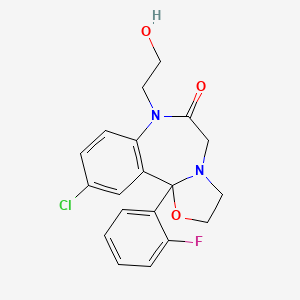

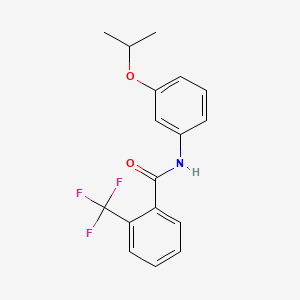

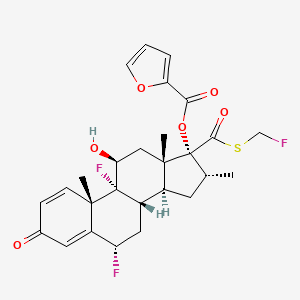

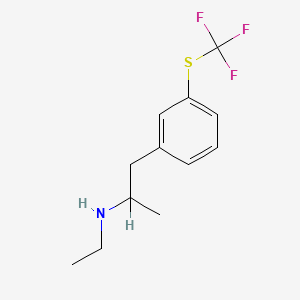

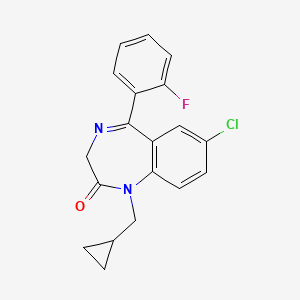

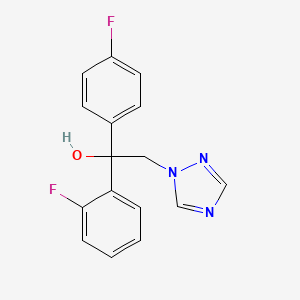

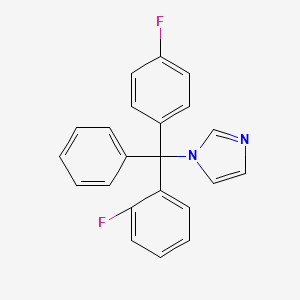

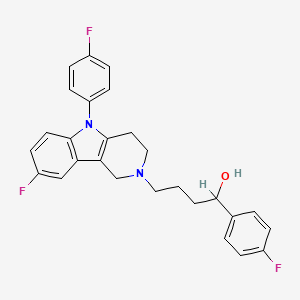

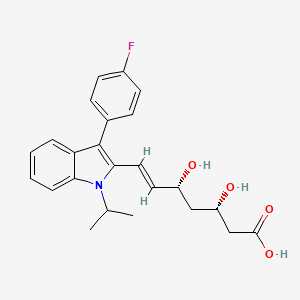

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.